molecular formula C14H21O4P B12536262 Diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate CAS No. 834905-16-7

Diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate

Cat. No.: B12536262
CAS No.: 834905-16-7
M. Wt: 284.29 g/mol
InChI Key: ILTYMSNHIDUYHW-UHFFFAOYSA-N
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Description

Diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate is an organophosphate compound characterized by its unique structure, which includes a phosphate group attached to a diethyl ester and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate typically involves the reaction of 4-methylphenylpropenyl alcohol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:

4-methylphenylpropenyl alcohol+diethyl phosphorochloridateDiethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate+HCl\text{4-methylphenylpropenyl alcohol} + \text{diethyl phosphorochloridate} \rightarrow \text{this compound} + \text{HCl} 4-methylphenylpropenyl alcohol+diethyl phosphorochloridate→Diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the diethyl ester groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl phosphate derivatives, while substitution reactions can produce a variety of substituted phosphates.

Scientific Research Applications

Diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological membranes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of enzyme inhibition.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl allyl phosphate
  • Diethyl phenyl phosphate
  • Diethyl 4-methylphenyl phosphate

Uniqueness

Diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate is unique due to its specific structural features, including the 4-methylphenyl group and the prop-2-en-1-yl linkage. These features confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

834905-16-7

Molecular Formula

C14H21O4P

Molecular Weight

284.29 g/mol

IUPAC Name

diethyl 1-(4-methylphenyl)prop-2-enyl phosphate

InChI

InChI=1S/C14H21O4P/c1-5-14(13-10-8-12(4)9-11-13)18-19(15,16-6-2)17-7-3/h5,8-11,14H,1,6-7H2,2-4H3

InChI Key

ILTYMSNHIDUYHW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(C=C)C1=CC=C(C=C1)C

Origin of Product

United States

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